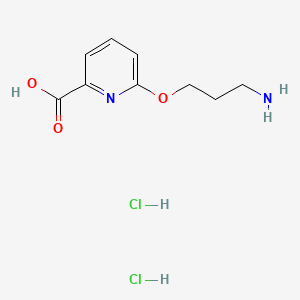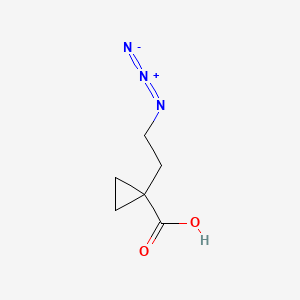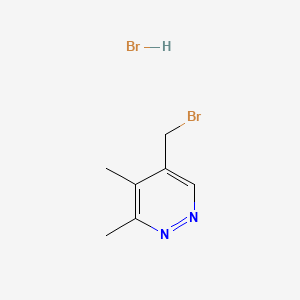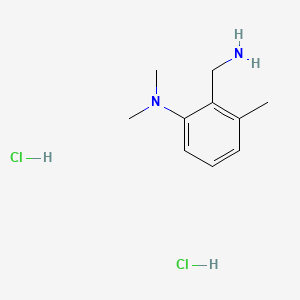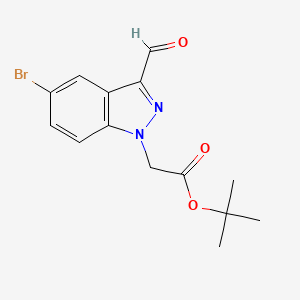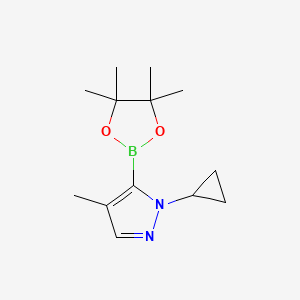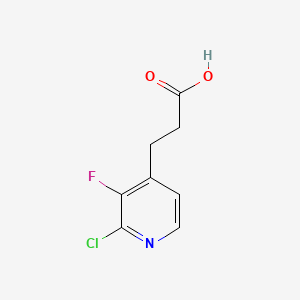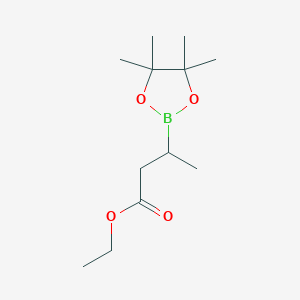
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an organic compound with the molecular formula C12H23BO4. It is a boronic ester, which is a class of compounds that contain a boron atom bonded to two oxygen atoms and an organic group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through the copper-catalyzed addition of diboron reagents to α,β-acetylenic esters. The general procedure involves the use of CuCl, NaOt-Bu, and a Xantphos ligand in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is stirred at room temperature, followed by the addition of bis(pinacolato)diboron and the α,β-acetylenic ester compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes and reagents as described in laboratory settings. The scalability of these reactions allows for the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in the addition of diboron reagents to α,β-acetylenic esters.
THF (Tetrahydrofuran): Common solvent used in these reactions.
Bis(pinacolato)diboron: A diboron reagent used in the synthesis of the compound.
Major Products Formed
Aryl Boronates: Formed through Suzuki-Miyaura coupling reactions.
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Aplicaciones Científicas De Investigación
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological assays and as a tool for studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate primarily involves its role as a boronic ester in chemical reactions. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Comparación Con Compuestos Similares
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be compared with other similar boronic esters, such as:
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Similar structure but with a propanoate group instead of a butanoate group.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Contains a propenoate group and is used in similar types of reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic ester with a pyrazole group, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility and reactivity make it a valuable reagent in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C12H23BO4 |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
InChI |
InChI=1S/C12H23BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h9H,7-8H2,1-6H3 |
Clave InChI |
HQTZZWRHPXHELJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(C)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


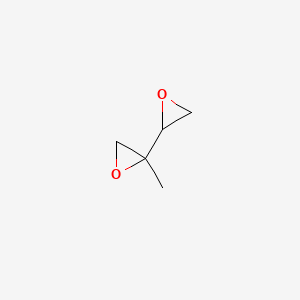

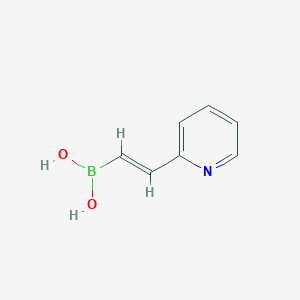
![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)

![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B13455903.png)
